N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-16-6-13-25-22(29)18-10-14-28(15-11-18)21-19(9-5-12-24-21)23-26-20(27-31-23)17-7-3-2-4-8-17/h2-5,7-9,12,18H,6,10-11,13-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUMNAZWJIHAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine core linked to a phenyl-substituted oxadiazole and a pyridine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N5O3, with a molecular weight of approximately 421.501 g/mol. The structure includes:
- A piperidine ring that serves as a basic scaffold.
- A pyridine ring that may enhance binding affinity to biological targets.
- An oxadiazole moiety known for its diverse biological activities.
Anticancer Activity
Quinazoline derivatives, which share structural similarities with the compound , have been reported to exhibit significant anticancer properties. Studies indicate that compounds containing oxadiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The presence of the oxadiazole group in similar compounds has been associated with antimicrobial activity. For instance, derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess such properties .
Inhibition of Enzymatic Activity
Research on related compounds has demonstrated their ability to inhibit specific enzymes. For example, some oxadiazole derivatives have been identified as potent inhibitors of Notum carboxylesterase activity . This suggests that the compound may interact with similar enzymatic pathways, potentially affecting metabolic processes.
Study on Quinazoline Derivatives
A study focusing on quinazoline derivatives found that modifications in the phenyl group significantly influenced biological activity. The introduction of various substituents led to enhanced potency against specific cancer cell lines, indicating the importance of structural optimization in drug design .
Screening for Biological Activity
In a high-throughput screening effort aimed at identifying new pharmacological agents, compounds similar to this compound were evaluated for their effects on cellular models. Results indicated promising activity against respiratory syncytial virus (RSV), highlighting the potential antiviral applications of such compounds .
Data Tables
| Activity Type | Compound Class | IC50 Values (nM) | Notes |
|---|---|---|---|
| Anticancer | Quinazoline derivatives | 18 - 430 | Varies based on substitution patterns |
| Antimicrobial | Oxadiazole derivatives | 31 - 100 | Effective against various bacterial strains |
| Enzyme Inhibition | Notum inhibitors | 31 | Structural modifications enhance potency |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole rings can exhibit significant anticancer properties. These compounds may inhibit cancer cell proliferation through various mechanisms, including:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing and proliferating.
Similar compounds have been shown to interfere with multiple signaling pathways associated with tumor growth, making them potential candidates for cancer therapy.
Antimicrobial Properties
Studies have suggested that derivatives of piperidine and oxadiazole can possess antimicrobial activity. The presence of the oxadiazole moiety may enhance the compound's ability to combat various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Pharmacological Insights
The pharmacological profile of N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has been explored through various studies:
- Mechanism of Action : The compound's structure suggests potential interactions with specific biological targets, which could lead to the modulation of enzymatic activities or receptor interactions.
- Lead Compound for Drug Development : Its unique structure positions it as a lead compound for the synthesis of novel derivatives aimed at enhancing efficacy and reducing toxicity in therapeutic applications .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of related piperidine derivatives, revealing that modifications on the oxadiazole ring significantly influenced their potency against various cancer cell lines. The findings suggested that introducing different substituents could enhance anticancer activity, emphasizing the importance of structural optimization in drug development.
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing derivatives similar to this compound. These derivatives were tested against several bacterial strains, demonstrating promising antimicrobial activity. The results indicated that structural variations could lead to improved efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
